1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one
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Overview
Description
1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one is a heterocyclic compound that features an imidazo-oxazine core structure
Preparation Methods
The synthesis of 1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides at the exocyclic nitrogen atom. This reaction forms 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]-oxazinium bromides. By treating these intermediates with acetic anhydride, 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]-oxazinium bromides are formed .
Chemical Reactions Analysis
1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one can be compared with other heterocyclic compounds such as:
Imidazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
Oxazine: Used in various chemical and biological applications due to its unique ring structure.
Quinazoline: Another heterocyclic compound with significant medicinal chemistry applications.
This compound stands out due to its combined imidazo-oxazine structure, which imparts unique chemical and biological properties not found in simpler heterocycles.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)7-4-9-8-5-12-3-2-10(7)8/h4H,2-3,5H2,1H3 |
InChI Key |
ZPWLPLCRXRIFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1CCOC2 |
Origin of Product |
United States |
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